[4-(3-Methoxyphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxyphenyl)-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazine is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazine typically involves multiple steps, starting from readily available starting materials
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine derivatives.
Coupling with Piperazine: The final step involves the coupling of the piperidine derivative with piperazine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazine can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the oxadiazole ring can yield amine derivatives .
Scientific Research Applications
1-(3-methoxyphenyl)-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in the study of biological pathways and mechanisms due to its interaction with various biological targets.
Chemical Biology: The compound serves as a tool for probing chemical reactions and interactions within biological systems.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-methoxyphenyl)-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazine can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C26H31N5O3 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C26H31N5O3/c1-33-23-9-5-8-22(18-23)30-14-16-31(17-15-30)26(32)21-10-12-29(13-11-21)19-24-27-25(28-34-24)20-6-3-2-4-7-20/h2-9,18,21H,10-17,19H2,1H3 |
InChI Key |
PALANTJKOADUDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.